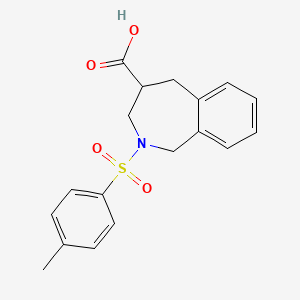

2-(4-methylbenzenesulfonyl)-2,3,4,5-tetrahydro-1H-2-benzazepine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of benzenesulfonyl chloride and 2,3,4,5-tetrahydro-1H-2-benzazepine-4-carboxylic acid. Benzenesulfonyl chloride is a reagent widely used in organic synthesis . It is a derivative of toluene and contains a sulfonyl chloride (−SO2Cl) functional group .

Synthesis Analysis

Benzenesulfonyl chloride, a component of the compound, can be prepared by the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl5 or POCl3 . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .Molecular Structure Analysis

The molecular structure of the compound would be complex due to the presence of multiple functional groups. The benzenesulfonyl part of the molecule would contain a sulfonyl chloride (−SO2Cl) functional group .Chemical Reactions Analysis

Benzenesulfonyl chloride, a component of the compound, reacts with alcohols to form toluenesulfonate esters, or tosyl derivatives . It also reacts with amines to prepare sulfonamides .Physical And Chemical Properties Analysis

Benzenesulfonyl chloride is a white, malodorous solid . It has a melting point of 13-15 °C and a boiling point of 251-252 °C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactions

Studies have shown that compounds structurally related to "2-(4-methylbenzenesulfonyl)-2,3,4,5-tetrahydro-1H-2-benzazepine-4-carboxylic acid" are involved in complex organic synthesis reactions. For instance, the use of nitrobenzenesulfonyl- and methylbenzenesulfonyl-substituted tetrahydrobenzoxazepine derivatives as substrates in Lewis acid mediated condensation reactions produces O,N-acetals, demonstrating their utility in synthetic organic chemistry for constructing complex molecules (Díaz-Gavilán et al., 2006). Additionally, the synthesis of hexahydrobenz[e]isoindole and 3-benzazepine compounds from N-substituted 2-(2-(2-bromoethyl)phenyl)-1-sulfonylaziridines highlights the versatility of these sulfonyl groups in facilitating ring transformations (Xing et al., 2018).

Material Science and Polymer Chemistry

In the realm of materials science, the self-polycondensation of active p-aminobenzenesulfonic acid derivatives under mild conditions to form poly(p-benzenesulfonamide) illustrates the potential of these compounds in creating novel polymeric materials with specific properties. This process demonstrates their significance in the development of new materials with potential applications in various industrial fields (Saegusa et al., 1987).

Pharmacological Applications

In pharmacology, the exploration of sulfonamides, including those derived from benzenesulfonyl chloride, as carbonic anhydrase inhibitors for potential therapeutic applications, underscores the importance of these compounds in medicinal chemistry. These studies have identified several derivatives with low nanomolar affinity for carbonic anhydrase isozymes, illustrating their potential as drug candidates for treating diseases such as glaucoma (Casini et al., 2003).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)sulfonyl-1,3,4,5-tetrahydro-2-benzazepine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-13-6-8-17(9-7-13)24(22,23)19-11-15-5-3-2-4-14(15)10-16(12-19)18(20)21/h2-9,16H,10-12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMYEDXUGOPLAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC(CC3=CC=CC=C3C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tosyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2834688.png)

![N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2834689.png)

![(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2834690.png)

![3-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2834693.png)

![2-(4-methoxyphenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2834699.png)

![4-((naphthalen-1-ylmethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2834709.png)